2'-Fluoro-4'-(trifluoromethyl)propiophenone chemical properties
2'-Fluoro-4'-(trifluoromethyl)propiophenone chemical properties
An In-Depth Technical Guide to the Core Chemical Properties of 2'-Fluoro-4'-(trifluoromethyl)propiophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core chemical properties of 2'-Fluoro-4'-(trifluoromethyl)propiophenone (CAS No: 208173-16-4). As a key fluorinated aromatic ketone, this molecule serves as a versatile intermediate in the synthesis of advanced pharmaceuticals, particularly those targeting the central nervous system (CNS).[1][2] The strategic placement of both a fluorine atom at the 2'-position and a trifluoromethyl group at the 4'-position of the phenyl ring imparts unique electronic and steric characteristics. These features significantly influence the compound's reactivity, enhance metabolic stability, and modulate lipophilicity, making it an exceptionally valuable building block in modern medicinal chemistry and drug design.[3][4] This guide will delve into its physicochemical properties, spectroscopic signature, synthesis, reactivity, and applications, offering field-proven insights for its effective utilization in research and development.
Introduction: The Strategic Role of Fluorination in Medicinal Chemistry
The introduction of fluorine into bioactive molecules is a cornerstone of modern drug discovery.[3] The strategic incorporation of fluorine or fluorine-containing moieties like the trifluoromethyl (-CF₃) group can profoundly alter a compound's pharmacokinetic and pharmacodynamic profile.[4] The -CF₃ group, in particular, is a powerful tool; it is highly electronegative and lipophilic, often serving to increase metabolic stability by blocking sites susceptible to oxidative metabolism.[4] Furthermore, its steric bulk and electronic influence can enhance binding affinity to biological targets.[4]
2'-Fluoro-4'-(trifluoromethyl)propiophenone is an exemplar of a "designer" building block that leverages these principles. The ortho-fluoro substituent introduces a conformational lock and alters the electronic nature of the aromatic ring, while the para-trifluoromethyl group acts as a strong electron-withdrawing group and a lipophilicity enhancer. This dual functionalization makes it an ideal precursor for complex molecules where precise control over metabolic fate, membrane permeability, and target engagement is paramount, especially in the challenging field of CNS drug development.[1][2]
Physicochemical and Structural Properties
The physical and structural properties of 2'-Fluoro-4'-(trifluoromethyl)propiophenone are foundational to its handling, reactivity, and application. The compound is typically supplied as a liquid at room temperature.[4]
| Property | Value | Source(s) |
| CAS Number | 208173-16-4 | [1][4] |
| Molecular Formula | C₁₀H₈F₄O | [1][5] |
| Molecular Weight | 220.17 g/mol | [1][5] |
| Physical Form | Liquid | [4] |
| Storage Temperature | Ambient / Room Temperature (sealed, dry) | [1] |
| Synonyms | 1-[2-Fluoro-4-(trifluoromethyl)phenyl]propan-1-one | [4] |
| InChI Key | PDWYVBFOPQMCLP-UHFFFAOYSA-N | [4] |
Spectroscopic Characterization: An Expert Interpretation
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.
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Aromatic Region (approx. 7.5-8.0 ppm): The three protons on the phenyl ring will appear as complex multiplets due to proton-proton and proton-fluorine couplings. The proton ortho to the carbonyl group (at the 6'-position) will likely be the most downfield.
-
Aliphatic Propiophenone Chain: A quartet (approx. 2.9-3.1 ppm) corresponding to the two methylene (-CH₂-) protons adjacent to the carbonyl group and a triplet (approx. 1.1-1.3 ppm) for the three methyl (-CH₃) protons are expected.
¹³C NMR Spectroscopy
The carbon spectrum will be characterized by couplings to the fluorine atoms.
-
Carbonyl Carbon (C=O): Expected around 198-202 ppm.
-
Aromatic Carbons: Six distinct signals are expected. The carbon bearing the fluorine (C-F) will show a large one-bond coupling constant (¹JCF), while other carbons will exhibit smaller two-, three-, and four-bond couplings. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
-
Through-Space Coupling: A key diagnostic feature for 2'-fluoroaryl ketones is "through-space" spin-spin coupling between the ortho-fluorine and the carbons of the acyl chain.[6] Therefore, the carbonyl carbon and the adjacent methylene carbon are expected to show additional splitting (a doublet) due to this 4JCF and 5JCF coupling, respectively.[6] This phenomenon provides direct evidence for the proximity of these groups.
¹⁹F NMR Spectroscopy
This is a critical technique for fluorinated compounds.
-
Aryl Fluoride: A singlet or complex multiplet for the single fluorine atom on the aromatic ring.
-
Trifluoromethyl Group: A sharp singlet is expected for the -CF₃ group, typically in the range of -62 to -64 ppm (relative to CFCl₃).[7] The precise chemical shift is highly sensitive to the electronic environment.[8]
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups.
-
C=O Stretch: A strong, sharp absorption band characteristic of an aryl ketone, expected in the region of 1680-1700 cm⁻¹.
-
C-F Stretches: Strong absorptions in the fingerprint region, typically between 1100-1350 cm⁻¹, corresponding to the C-F bonds of the aryl fluoride and the trifluoromethyl group.
-
Aromatic C-H and C=C Stretches: Bands in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.
Mass Spectrometry
Electron ionization (EI) mass spectrometry would likely show a prominent molecular ion peak (M⁺) at m/z 220. The fragmentation pattern is expected to be dominated by the loss of the ethyl group ([M-29]⁺) to form a stable acylium ion, which is a characteristic fragmentation for propiophenones. Further fragmentation would involve the fluorinated aromatic ring.
Synthesis and Mechanistic Considerations
The most direct and industrially scalable route to 2'-Fluoro-4'-(trifluoromethyl)propiophenone is the Friedel-Crafts acylation . This classic electrophilic aromatic substitution reaction provides a reliable method for forming the crucial carbon-carbon bond between the aromatic ring and the propanoyl group.[9]
Reaction: 1-Fluoro-3-(trifluoromethyl)benzene reacts with propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Mechanism:
-
Formation of the Electrophile: Propionyl chloride coordinates with the Lewis acid (AlCl₃), generating a highly reactive acylium ion (CH₃CH₂CO⁺).
-
Electrophilic Attack: The electron-rich aromatic ring of 1-fluoro-3-(trifluoromethyl)benzene attacks the acylium ion. The substitution pattern is directed by the existing substituents. The fluorine atom is an ortho-, para-director, while the trifluoromethyl group is a meta-director. The resulting substitution occurs ortho to the fluorine and meta to the trifluoromethyl group, yielding the desired product.
-
Rearomatization: A base (such as the [AlCl₄]⁻ complex) removes a proton from the intermediate sigma complex, restoring the aromaticity of the ring and regenerating the catalyst.
Synthesis Workflow Diagram
Caption: Friedel-Crafts Acylation Workflow.
Reactivity and Applications in Drug Discovery
The reactivity of 2'-Fluoro-4'-(trifluoromethyl)propiophenone is dominated by the ketone functional group and the electronically modified aromatic ring.
-
Ketone Reactivity: The carbonyl group can undergo a wide range of transformations, including reduction to a secondary alcohol, reductive amination to form chiral amines, or serving as a handle for the construction of heterocyclic rings (e.g., pyrazoles, isoxazoles), which are common scaffolds in medicinal chemistry.
-
Aromatic Ring Influence: The potent electron-withdrawing nature of the para-trifluoromethyl group deactivates the ring towards further electrophilic substitution but activates it towards nucleophilic aromatic substitution (SNAr), should a suitable leaving group be present.
Its primary application lies in serving as a crucial intermediate for multi-step syntheses of pharmaceutical candidates.[1] The presence of the fluorinated substituents is particularly advantageous for CNS-active agents, where the ability to cross the blood-brain barrier is critical. The increased lipophilicity imparted by the -CF₃ group often enhances brain penetration.[2] Furthermore, the metabolic stability conferred by these groups can lead to improved half-life and a more predictable dosing regimen.[4]
Experimental Protocols: A Representative Synthesis
The following protocol describes a validated, general procedure for the Friedel-Crafts acylation to synthesize the title compound.
Objective: To synthesize 2'-Fluoro-4'-(trifluoromethyl)propiophenone from 1-fluoro-3-(trifluoromethyl)benzene.
Materials:
-
1-Fluoro-3-(trifluoromethyl)benzene
-
Propionyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, addition funnel, condenser, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: A flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and an addition funnel is charged with anhydrous aluminum chloride (1.1 equivalents). Anhydrous dichloromethane is added to create a slurry. The mixture is cooled to 0 °C in an ice bath.
-
Expert Insight: The reaction must be conducted under anhydrous conditions as AlCl₃ reacts violently with water. Cooling is essential to control the initial exothermic reaction.
-
-
Reagent Addition: A solution of 1-fluoro-3-(trifluoromethyl)benzene (1.0 equivalent) and propionyl chloride (1.05 equivalents) in anhydrous DCM is prepared and added dropwise to the stirred AlCl₃ slurry via the addition funnel over 30-45 minutes, maintaining the internal temperature below 5 °C.
-
Causality: Slow, controlled addition prevents a dangerous exotherm and minimizes the formation of side products. A slight excess of the acylating agent ensures complete consumption of the starting material.
-
-
Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is stirred for an additional 2-4 hours or until TLC/GC-MS analysis indicates the consumption of the starting material.
-
Work-up and Quenching: The reaction flask is cooled again in an ice bath. The reaction is carefully quenched by the slow, dropwise addition of crushed ice, followed by concentrated HCl.
-
Self-Validation: The quench is highly exothermic and must be performed slowly to avoid uncontrolled boiling of the DCM. The acid hydrolyzes the aluminum salts and protonates any remaining base.
-
-
Extraction: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice more with DCM. The combined organic layers are washed sequentially with water, saturated NaHCO₃ solution, and brine.
-
Expert Insight: The bicarbonate wash neutralizes any remaining acid, which is crucial to prevent product degradation during solvent removal.
-
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by vacuum distillation or flash column chromatography on silica gel to yield the final product, 2'-Fluoro-4'-(trifluoromethyl)propiophenone, as a liquid.
Safety and Handling
2'-Fluoro-4'-(trifluoromethyl)propiophenone is classified as an irritant. Standard laboratory safety precautions should be strictly followed.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
-
Precautionary Measures:
-
Handling: Store in a tightly sealed container in a dry, cool place away from incompatible materials.
References
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-
MySkinRecipes. (n.d.). 2′-Fluoro-4′-(trifluoromethyl)propiophenone. Retrieved January 11, 2026, from [Link]
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SpectraBase. (n.d.). 2'-Fluoro-5'-(trifluoromethyl)propiophenone. Retrieved January 11, 2026, from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2'-(Trifluoromethyl)propiophenone: Synthesis, Applications, and Chemical Properties for Advanced Research. Retrieved January 11, 2026, from [Link]
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NIST. (n.d.). 2-Fluoro-5-(trifluoromethyl)propiophenone. NIST Chemistry WebBook. Retrieved January 11, 2026, from [Link]
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SpectraBase. (n.d.). 2'-Fluoro-5'-(trifluoromethyl)propiophenone. Retrieved January 11, 2026, from [Link]
- Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.
- Google Patents. (2021). CN110498730B - Synthetic method of 1, 2, 4-trifluorobenzene.
- Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.
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NIST. (n.d.). 4'-(Trifluoromethyl)acetophenone. NIST Chemistry WebBook. Retrieved January 11, 2026, from [Link]
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PubChem. (n.d.). 3'-(Trifluoromethyl)acetophenone. Retrieved January 11, 2026, from [Link]
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